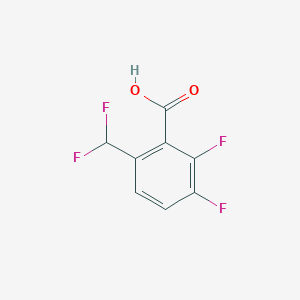
6-(Difluoromethyl)-2,3-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-2,3-difluorobenzoic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core.
Preparation Methods
The synthesis of 6-(Difluoromethyl)-2,3-difluorobenzoic acid typically involves difluoromethylation reactions. These reactions can be achieved through various methods, including:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents to introduce the difluoromethyl group onto the aromatic ring.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating agents to achieve the desired substitution.
Radical Difluoromethylation: Radical chemistry can also be employed to introduce the difluoromethyl group, particularly in heteroaromatic systems.
Industrial production methods often leverage these synthetic routes, optimizing reaction conditions for scalability and cost-effectiveness.
Chemical Reactions Analysis
6-(Difluoromethyl)-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophilic and nucleophilic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Difluoromethyl)-2,3-difluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2,3-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-(Difluoromethyl)-2,3-difluorobenzoic acid can be compared with other fluorinated benzoic acids, such as:
- 4-(Difluoromethyl)-2,3-difluorobenzoic acid
- 2,3,4-Trifluorobenzoic acid
- 2,3-Difluorobenzoic acid
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct physicochemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
6-(difluoromethyl)-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,7H,(H,13,14) |
InChI Key |
UWNJAYXSEIXHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)

![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)


![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)
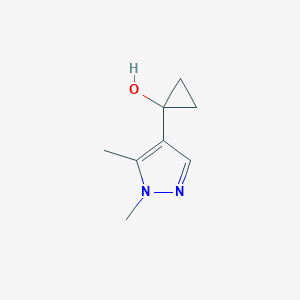
![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
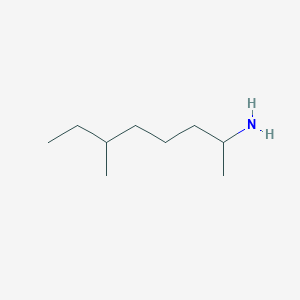

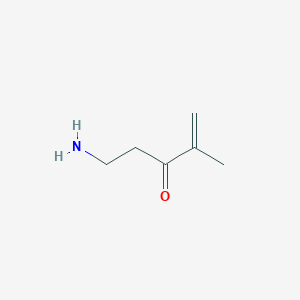

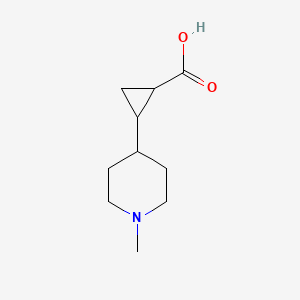
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
